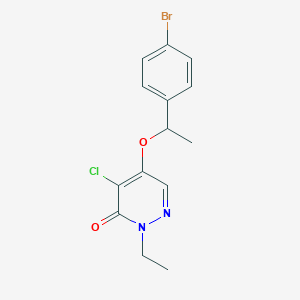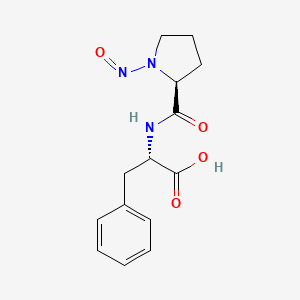![molecular formula C20H18N2O5S B14387979 4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide CAS No. 89914-09-0](/img/structure/B14387979.png)
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide is an organic compound with a complex structure It consists of a benzene ring substituted with a methyl group, a sulfonamide group, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Coupling Reaction: The coupling of the nitrophenoxy group with the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group using strong reducing agents.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Sulfonic acid derivative: Formed by the reduction of the sulfonamide group.
Halogenated derivatives: Formed by the substitution of the methyl group.
Scientific Research Applications
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-{[2-(2-aminophenoxy)phenyl]methyl}benzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
4-Methyl-N-{[2-(2-chlorophenoxy)phenyl]methyl}benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of a nitro group.
4-Methyl-N-{[2-(2-hydroxyphenoxy)phenyl]methyl}benzene-1-sulfonamide: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide is unique due to the presence of the nitrophenoxy group, which imparts specific chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile for synthetic applications. Additionally, the combination of the nitrophenoxy and sulfonamide groups can enhance the compound’s biological activity, making it a valuable candidate for drug development and other research applications.
Properties
CAS No. |
89914-09-0 |
|---|---|
Molecular Formula |
C20H18N2O5S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-methyl-N-[[2-(2-nitrophenoxy)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18N2O5S/c1-15-10-12-17(13-11-15)28(25,26)21-14-16-6-2-4-8-19(16)27-20-9-5-3-7-18(20)22(23)24/h2-13,21H,14H2,1H3 |
InChI Key |
COSKSKZSKNCIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


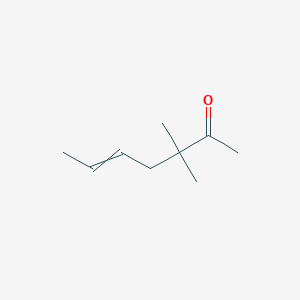
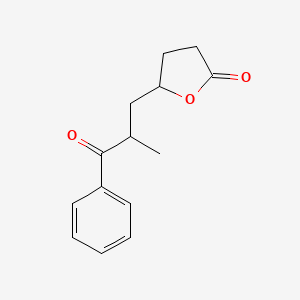
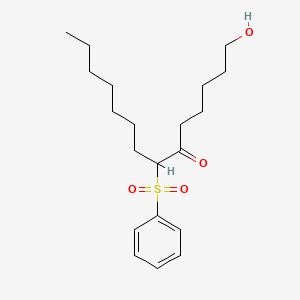
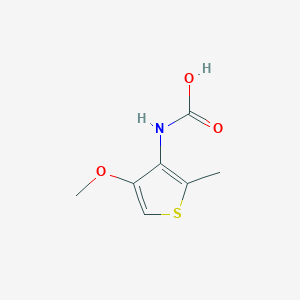
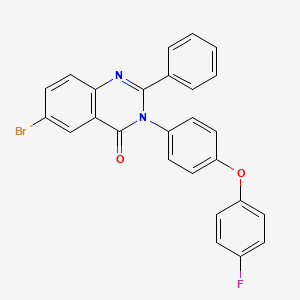
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)

![[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene](/img/structure/B14387945.png)

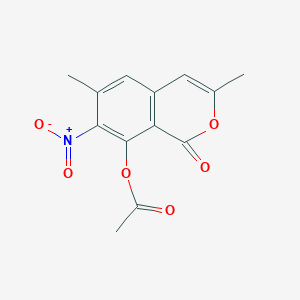
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)
![[2-(Phenylsulfanyl)furan-3-yl]methanol](/img/structure/B14387968.png)
